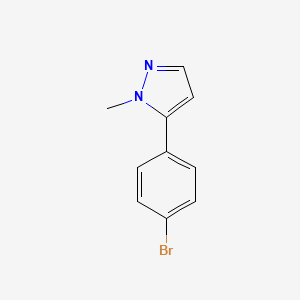

5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCDEENQBMSJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40503287 | |

| Record name | 5-(4-Bromophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73387-52-7 | |

| Record name | 5-(4-Bromophenyl)-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73387-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40503287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document summarizes available data, outlines relevant experimental protocols, and presents a logical workflow for property determination.

Core Physicochemical Data

The physicochemical data for this compound and its closely related isomers are summarized below. It is important to note that specific experimental data for this compound is limited, and therefore, data for isomeric compounds are included for comparative purposes.

| Property | This compound | 5-(4-Bromophenyl)-3-methyl-1H-pyrazole | 3-(4-Bromophenyl)-5-methyl-1H-pyrazole | 4-(4-Bromophenyl)-1-methyl-1H-pyrazole |

| CAS Number | 73387-52-7[1] | 948293-34-3[2][3] | 145353-53-3[4] | 1191616-45-1[5] |

| Molecular Formula | C₁₀H₉BrN₂[1] | C₁₀H₉BrN₂[2][3] | C₁₀H₉BrN₂[4] | C₁₀H₉BrN₂[5] |

| Molecular Weight | 237.096 g/mol [1] | 237.10 g/mol [2][3] | 237.1 g/mol [4] | 237.10 g/mol [5] |

| Melting Point | Not available | 153-157 °C[2][3] | 150-156 °C[4] | Not available |

| Boiling Point | Not available | Not available | Not available | Not available |

| Solubility | Not available | Not available | 4.2 µg/mL (at pH 7.4)[6] | Not available |

| pKa | Not available | Not available | Not available | Not available |

| logP | Not available | Not available | Not available | Not available |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of organic compounds like this compound are outlined below. These are generalized methods and can be adapted for specific laboratory settings.

Melting Point Determination

The melting point of a solid organic compound can be determined using a melting point apparatus.[7]

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)

-

Capillary tubes

-

Sample of the compound

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a controlled rate. A slower heating rate near the expected melting point provides a more accurate measurement.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[7]

Boiling Point Determination (Simple Distillation)

The boiling point of a liquid compound can be determined by simple distillation.[7] For a solid compound like this compound, this method would only be applicable if the compound is stable at its boiling point and does not decompose.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head with a condenser

-

Thermometer and adapter

-

Receiving flask

-

Boiling chips

-

Clamps and stands

Procedure:

-

Place a small volume of the liquid sample into the round-bottom flask and add a few boiling chips.

-

Assemble the simple distillation apparatus, ensuring all joints are secure. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the sample gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is distilling.[7] Record this stable temperature or temperature range.

-

Continue distillation until a small amount of liquid remains in the flask; never distill to dryness.[7]

Solubility Determination

The solubility of a compound in a specific solvent can be determined by preparing a saturated solution and measuring the concentration of the dissolved solute.

Apparatus:

-

Scintillation vials or test tubes

-

Analytical balance

-

Vortex mixer or shaker

-

Centrifuge

-

Spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol) in a vial.

-

Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully extract a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with a suitable solvent.

-

Determine the concentration of the compound in the diluted solution using an appropriate analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the response to a calibration curve of known concentrations.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a chemical compound.

Biological Activity and Signaling Pathways

Pyrazole derivatives are known for their diverse biological activities and are utilized in the development of pharmaceuticals and agrochemicals.[4] They have been particularly investigated for their anti-inflammatory and analgesic properties.[4] However, at present, there is no specific information available in the public domain detailing the signaling pathways directly modulated by this compound. Further research would be required to elucidate its mechanism of action and biological targets.

References

- 1. This compound [allbiopharm.com]

- 2. 5-(4-Bromophenyl)-3-methyl-1H-pyrazole 97 948293-34-3 [sigmaaldrich.com]

- 3. 948293-34-3 CAS MSDS (5-(4-BROMOPHENYL)-3-METHYL-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(4-Bromophenyl)-1-methyl-1h-pyrazole | C10H9BrN2 | CID 66861254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(4-bromophenyl)-5-methyl-1H-pyrazole | C10H9BrN2 | CID 1487504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Structure Elucidation of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS No. 73387-52-7). The document details the key identifying characteristics of this compound, including its molecular structure, physical properties, and a plausible synthetic pathway. While specific experimental spectroscopic data for this exact isomer remains elusive in publicly accessible literature, this guide presents expected spectral characteristics based on established principles and data from closely related analogs. Furthermore, a potential biological context is explored through the well-established role of 1,5-diarylpyrazoles as inhibitors of the cyclooxygenase-2 (COX-2) signaling pathway, a critical target in inflammation and oncology research.

Introduction

This compound is a heterocyclic compound belonging to the 1,5-diarylpyrazole class. This class of molecules has garnered significant interest in medicinal chemistry, most notably for its members that exhibit selective inhibition of cyclooxygenase-2 (COX-2), such as the blockbuster anti-inflammatory drug Celecoxib.[1] The precise arrangement of substituents on the pyrazole ring is critical for biological activity, making the unambiguous structural determination of isomers like this compound essential for drug discovery and development efforts.

This guide will systematically cover the structural features, a detailed synthetic approach, and the expected analytical data for the title compound.

Molecular Structure and Properties

The core of this compound is a five-membered pyrazole ring with a methyl group attached to the N1 nitrogen atom and a 4-bromophenyl group at the C5 position.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 73387-52-7 | Commercial Suppliers |

| Molecular Formula | C₁₀H₉BrN₂ | Calculated |

| Molecular Weight | 237.10 g/mol | Calculated |

| Appearance | Solid (predicted) | - |

| Melting Point | 58°C | Commercial Supplier |

Synthesis

The synthesis of 1,5-disubstituted pyrazoles can be achieved through several established methodologies. A common and effective approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. For the regioselective synthesis of this compound, a plausible pathway is the reaction of a β-halovinyl aldehyde or ketone with methylhydrazine.

Experimental Protocol: Regioselective Synthesis

General Two-Step Procedure:

-

Chalcone Formation: Acetophenone is reacted with 4-bromobenzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield 1-(4-bromophenyl)-3-phenylprop-2-en-1-one.

-

Pyrazole Formation: The resulting chalcone is then reacted with methylhydrazine in a suitable solvent such as ethanol or acetic acid. The reaction mixture is typically heated to reflux to promote cyclization and dehydration, yielding the desired 1,5-diarylpyrazole.

It is important to note that the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to isomeric mixtures. Therefore, careful purification and characterization are essential to isolate the desired this compound.

Structure Elucidation: Spectroscopic Analysis

The definitive structure of this compound is determined through a combination of spectroscopic techniques. Although specific spectra for this compound are not widely published, the expected data can be predicted based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the pyrazole ring protons, and the protons of the 4-bromophenyl group.

-

Methyl Protons: A singlet at approximately 3.7-4.0 ppm.

-

Pyrazole Protons: Two doublets in the aromatic region (around 6.0-8.0 ppm), corresponding to the protons at the C3 and C4 positions of the pyrazole ring, with a small coupling constant (J ≈ 2-3 Hz).

-

Aromatic Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, integrating to two protons each.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Methyl Carbon: A signal in the aliphatic region (around 35-40 ppm).

-

Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring in the aromatic region. The chemical shifts will be influenced by the substituents.

-

Aromatic Carbons: Four signals for the 4-bromophenyl ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.

Table 2: Predicted NMR Data

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| N-CH₃ | 3.7 - 4.0 (s) | 35 - 40 |

| Pyrazole-H3 | 6.0 - 6.5 (d) | ~140 |

| Pyrazole-H4 | 7.5 - 7.8 (d) | ~110 |

| Pyrazole-C5 | - | ~145 |

| Bromophenyl-H | 7.2 - 7.7 (two d) | - |

| Bromophenyl-C | - | 120 - 135 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=N stretching (pyrazole) | 1580 - 1620 |

| C=C stretching (aromatic) | 1450 - 1600 |

| C-Br stretching | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight of the compound (237.10 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks of roughly equal intensity) will be observed.

-

Fragmentation: Common fragmentation pathways for pyrazoles involve cleavage of the substituents and fragmentation of the pyrazole ring.

Potential Biological Activity: COX-2 Signaling Pathway

While the specific biological activity of this compound has not been extensively reported, its structural similarity to known COX-2 inhibitors suggests it may interact with the cyclooxygenase pathway. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. In various cancers, COX-2 is overexpressed and contributes to tumor growth and metastasis.

The diagram below illustrates a simplified representation of the COX-2 signaling pathway and the potential point of intervention for a 1,5-diarylpyrazole inhibitor.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and spectroscopic analysis. While specific, verified experimental data for this compound is not widely available, this guide provides a robust framework for its identification and characterization based on established chemical principles and data from analogous compounds. The potential for this molecule to interact with the COX-2 pathway underscores the importance of further research into its synthesis, characterization, and biological evaluation for potential applications in drug discovery. Researchers are encouraged to use the information presented herein as a foundation for their own experimental investigations.

References

In-Depth Technical Guide: Spectroscopic Data for 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(4-Bromophenyl)-1-methyl-1H-pyrazole, a molecule of interest in medicinal chemistry and materials science. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Detailed experimental protocols are included to facilitate the replication and verification of these findings.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 73387-52-7[1][2] |

| Molecular Formula | C₁₀H₉BrN₂[1] |

| Molecular Weight | 237.10 g/mol [1] |

| Structure |  |

| Physical Form | Solid[1] |

| Melting Point | 58°C[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole-H3 | ~6.3 | d |

| Pyrazole-H4 | ~7.5 | d |

| Aromatic-H (ortho to Br) | ~7.6 | d |

| Aromatic-H (meta to Br) | ~7.2 | d |

| N-CH₃ | ~3.8 | s |

Note: These are predicted values based on known substituent effects and data from similar pyrazole derivatives. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole-C3 | ~107 |

| Pyrazole-C4 | ~140 |

| Pyrazole-C5 | ~145 |

| Aromatic-C (ipso-Br) | ~122 |

| Aromatic-C (ortho to Br) | ~132 |

| Aromatic-C (meta to Br) | ~130 |

| Aromatic-C (ipso-pyrazole) | ~130 |

| N-CH₃ | ~38 |

Note: These are predicted values based on known substituent effects and data from similar pyrazole derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| ~3100-3000 | C-H stretching (aromatic and pyrazole) |

| ~2950-2850 | C-H stretching (methyl) |

| ~1600, 1480 | C=C stretching (aromatic ring) |

| ~1550 | C=N stretching (pyrazole ring) |

| ~1100-1000 | C-N stretching |

| ~820 | C-H out-of-plane bending (para-disubstituted benzene) |

| ~600-500 | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and characteristic isotopic peaks for the bromine atom.

Table 4: Expected Mass Spectrometry Data

| m/z | Ion |

|---|---|

| 236/238 | [M]⁺ (Molecular ion with ⁷⁹Br and ⁸¹Br isotopes) |

| 157 | [M - Br]⁺ |

| 130 | [M - Br - HCN]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic characterization of this compound are essential for reproducible results. While a specific, detailed protocol for this exact molecule is not available in the reviewed literature, a general procedure for the synthesis of similar pyrazole derivatives can be adapted.

General Synthesis of 1,5-Disubstituted Pyrazoles:

A common method for the synthesis of 1,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. For this compound, a plausible synthetic route would involve the reaction of a 3-(4-bromophenyl)-3-oxopropanal equivalent with methylhydrazine.

Spectroscopic Analysis Workflow:

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV to generate charged fragments.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide summarizes the available and predicted spectroscopic data for this compound. While complete experimental spectra for this specific compound are not widely published, the provided data, based on related structures and spectroscopic principles, serves as a valuable resource for researchers in the field. The outlined experimental protocols provide a framework for obtaining and verifying this data. Further research to publish the full experimental spectroscopic characterization of this compound is encouraged to enrich the scientific literature.

References

The Biological Versatility of Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of pyrazole-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development. We will delve into the quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways that these remarkable compounds modulate.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a multitude of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Pyrazole Benzothiazole Hybrid | HT29 (Colon) | 3.17 | Angiogenesis Inhibitor | [1] |

| Pyrazole Benzothiazole Hybrid | PC3 (Prostate) | 6.77 | Angiogenesis Inhibitor | [1] |

| Indole-Pyrazole Derivative | HCT116 (Colon) | < 23.7 | CDK2 Inhibitor | [1] |

| Indole-Pyrazole Derivative | MCF7 (Breast) | < 23.7 | CDK2 Inhibitor | [1] |

| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 | PI3K Inhibitor | [1] |

| Pyrazolone-Pyrazole Derivative | MCF7 (Breast) | 16.50 | VEGFR-2 Inhibitor | [1] |

| 5-Alkylated Selanyl-1H-pyrazole | HepG2 (Liver) | 13.85 | Dual EGFR/VEGFR-2 Inhibitor | [1] |

| Polysubstituted Pyrazole | HepG2 (Liver) | 2.00 | DNA Binding | [1] |

| Pyrazole-Thiazolidinone Hybrid | Lung Cancer Cell Lines | - (31.01% inhibition) | - | [2] |

| Pyrazolo[3,4-d]pyrimidine | HCT116 (Colon) | 0.326 - 4.31 | - | [3] |

| Pyrazolo[3,4-d]pyrimidine | 57 different cell lines | 0.326 - 4.31 | - | [3] |

| Pyrazolo[3,4-d]pyrimidine (10b) | MDA-MB-231 (Breast) | 5.5 - 11 | - | [4] |

| Pyrazolo[3,4-d]pyrimidine (10b) | MCF-7 (Breast) | 5.5 - 11 | - | [4] |

| Pyrazolo[3,4-d]pyrimidine (10b) | SF-268 (CNS) | 5.5 - 11 | - | [4] |

| Pyrazolo[3,4-d]pyrimidine (10b) | B16F-10 (Melanoma) | 5.5 - 11 | - | [4] |

| Pyrazole acetohydrazide (4) | A2780 (Ovarian) | 8.57 (pIC50) | - | [5] |

| Pyrazole acetohydrazide (32) | A2780 (Ovarian) | 8.63 (pIC50) | - | [5] |

Key Signaling Pathways in Cancer Targeted by Pyrazoles

1. PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Several pyrazole derivatives have been designed to target key components of this pathway, leading to the inhibition of tumor growth.[6][7][8][9][10]

2. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. The inhibition of NF-κB activation is a key strategy in cancer therapy, and certain pyrazole derivatives have demonstrated the ability to modulate this pathway.[11][12][13][14]

Antimicrobial Activity of Pyrazole Derivatives

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Pyrazole derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi, making them a promising scaffold for the design of new antimicrobial drugs.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against selected microbial strains. A lower MIC value indicates greater antimicrobial potency.

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazole-Thiazole Hybrid (5a) | S. aureus | 6.25 | [15] |

| Pyrazole-Thiazole Hybrid (5d) | E. coli | 12.5 | [15] |

| Pyrazole-Thiazole Hybrid (5j) | C. albicans | 25 | [15] |

| Pyrazolyl 1,3,4-Thiadiazine (21a) | A. niger | 7.8 | [16] |

| Pyrazolyl 1,3,4-Thiadiazine (21a) | S. aureus | 62.5 | [16] |

| Pyrazolyl 1,3,4-Thiadiazine (21a) | B. subtilis | 62.5 | [16] |

| Pyrazolyl 1,3,4-Thiadiazine (21a) | K. pneumoniae | 125 | [16] |

| Imidazo-pyridine pyrazole (18) | E. coli | <1 | [17] |

| Imidazo-pyridine pyrazole (18) | K. pneumoniae | <1 | [17] |

| Imidazo-pyridine pyrazole (18) | P. aeruginosa | <1 | [17] |

| Pyrano[2,3-c] pyrazole (5c) | S. aureus | 6.25 | [17] |

| Pyrano[2,3-c] pyrazole (5c) | E. coli | 6.25 | [17] |

| Indazole (9) | S. aureus (MDR) | 4 | [18] |

| Indazole (9) | E. faecalis | 4 | [18] |

| Pyrazole Derivative (3) | E. coli | 0.25 | [19] |

| Pyrazole Derivative (4) | S. epidermidis | 0.25 | [19] |

| Pyrazole Derivative (2) | A. niger | 1 | [19] |

| Pyrazole Derivative (3) | M. audouinii | 0.5 | [19] |

Anti-inflammatory Activity of Pyrazole Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole derivatives, most notably the COX-2 inhibitor celecoxib, have a well-established role in the management of inflammation.

In Vivo Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of selected pyrazole derivatives in the carrageenan-induced rat paw edema model.

| Compound/Derivative Class | Dose | Paw Edema Inhibition (%) | Time Point (h) | Reference |

| 1,3,4-Trisubstituted Pyrazole (5a) | - | ≥84.2 | 3 | [20] |

| Pyrazole Derivative (5b) | - | - | - | [20] |

| Pyrazole Derivative (24) | 25-100 mg/kg | - | - | [20] |

| 1-Thiocarbamoyl Pyrazole (3k) | - | comparable to indomethacin | - | [20] |

| Carboxyphenylhydrazone Pyrazole (N9) | - | - (Relative activity to celecoxib: 1.08) | 1 | [21] |

| Carboxyphenylhydrazone Pyrazole (N7) | - | - (Relative activity to celecoxib: 1.13) | - | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activities of pyrazole derivatives.

Synthesis of Pyrazole Derivatives

General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones:

This procedure describes a common method for synthesizing pyrazole derivatives through the cyclization of chalcones with hydrazine.

Detailed Protocol:

-

To a solution of the corresponding chalcone (1 mmol) in glacial acetic acid (20 mL), add phenylhydrazine (1 mmol).

-

Reflux the reaction mixture overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,3,5-trisubstituted pyrazole derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically in a logarithmic dilution series) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial or fungal suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation to evaluate the anti-inflammatory activity of compounds.

Protocol:

-

Animal Acclimatization: Acclimatize Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole derivative or vehicle (control) orally or intraperitoneally to the animals. A standard anti-inflammatory drug (e.g., indomethacin or celecoxib) is used as a positive control.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, spanning anticancer, antimicrobial, and anti-inflammatory applications, underscore the importance of this heterocyclic core in modern drug design. The data and methodologies presented in this technical guide aim to provide a solid foundation for researchers and drug development professionals to build upon, fostering the innovation of next-generation pyrazole-based medicines with enhanced efficacy and safety profiles. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of precise molecular mechanisms will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. ijcrt.org [ijcrt.org]

- 2. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT … [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of substituted pyrazoles

An In-depth Technical Guide to the Discovery and History of Substituted Pyrazoles

Introduction: The Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1][2] This structural motif is a cornerstone in medicinal chemistry and agrochemical research, serving as a versatile scaffold for developing a wide array of biologically active molecules.[3][4] The unique physicochemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a "privileged scaffold" in drug discovery.[5][6] While pyrazoles are rare in nature, the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959.[2][7] However, the history of pyrazoles is predominantly a story of synthetic chemistry, beginning in the late 19th century and leading to the development of blockbuster drugs and essential crop protection agents.[1][8]

The Dawn of Pyrazole Chemistry: The Knorr Synthesis

The history of substituted pyrazoles began in 1883 with the German chemist Ludwig Knorr.[9][10][11] While attempting to synthesize a quinoline derivative, Knorr unexpectedly discovered the first pyrazole, a pyrazolone, which he named antipyrine.[1][12][13] This seminal work involved the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine), a reaction now famously known as the Knorr pyrazole synthesis.[9][14][15] This discovery laid the foundation for the entire field of pyrazole chemistry, providing a versatile and foundational method for creating a wide variety of substituted pyrazoles.[9][11]

Key Synthetic Methodologies

Since Knorr's initial discovery, numerous methods have been developed for the synthesis of the pyrazole nucleus. The most common and historically significant approach remains the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds.[11][16] This method is simple, rapid, and allows for the creation of polysubstituted pyrazoles, although it can sometimes result in a mixture of two regioisomers when substituted hydrazines are used.[10][11]

Other important synthetic routes include:

-

Reaction with Acetylenic Ketones: The cyclocondensation of hydrazines with acetylenic ketones has been known for over a century, also potentially yielding regioisomeric mixtures.[16]

-

Reaction with α,β-Unsaturated Carbonyls: Hydrazine salts can react with α,β-unsaturated aldehydes and ketones to form substituted pyrazoles.[16][17]

-

1,3-Dipolar Cycloadditions: This method involves the reaction of diazo compounds with alkynes or alkenes.[11][16]

-

Multicomponent Reactions: Modern synthetic chemistry has developed one-pot, multicomponent reactions that allow for the efficient assembly of complex pyrazole structures from simple starting materials.[2][11]

Milestones in Pyrazole Development

The journey from Knorr's foundational discovery to modern therapeutics has been marked by key milestones that expanded the application of the pyrazole scaffold.

| Year | Milestone | Significance |

| 1883 | Ludwig Knorr reports the first synthesis of a substituted pyrazole (antipyrine).[9][12] | Establishes the field of pyrazole chemistry with the "Knorr pyrazole synthesis".[10][11] |

| 1959 | Isolation of 1-pyrazolyl-alanine from watermelon seeds.[7] | First discovery of a naturally occurring pyrazole derivative.[2] |

| 1980 | The pyrazole herbicide Pyrazolynate is introduced to the market by Sankyo.[18] | Marks the beginning of the successful application of pyrazoles in the agrochemical industry.[18] |

| 1998 | Celecoxib (Celebrex®) is approved by the FDA.[19][20] | The first selective COX-2 inhibitor, demonstrating the power of rational drug design with a pyrazole core.[21] |

| 2006 | Rimonabant (Acomplia®) is approved in Europe.[22] | First-in-class selective CB1 receptor blocker for obesity, though later withdrawn.[22][23] |

Substituted Pyrazoles in Pharmaceuticals

The pyrazole nucleus is a core component of numerous approved drugs used to treat a wide range of conditions, from inflammation and pain to cancer and obesity.[5][24]

Anti-inflammatory Drugs: Selective COX-2 Inhibitors (Celecoxib)

The development of Celecoxib (Celebrex®) is a landmark achievement in rational drug design.[21] The discovery of two cyclooxygenase (COX) isoforms, COX-1 and COX-2, in the early 1990s was revolutionary.[21] COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, while COX-2 is induced during inflammation.[19][21] This presented a clear therapeutic target: selectively inhibiting COX-2 could reduce inflammation and pain without the gastrointestinal side effects of non-selective NSAIDs.[21]

A team at the Searle division of Monsanto, led by John Talley, discovered and developed Celecoxib, a diaryl-substituted pyrazole.[19][20] The structure-activity relationship studies revealed that a para-sulfamoylphenyl group at the N1 position of the pyrazole ring was crucial for its potent and selective inhibition of COX-2.[20] This sulfonamide side chain binds to a specific hydrophilic side pocket in the COX-2 enzyme active site, a pocket that is absent in COX-1, thereby conferring its selectivity.[20][21] Celecoxib was approved by the FDA in December 1998.[19][20]

Caption: Signaling pathway of COX-2 inhibition by Celecoxib.

Antiobesity Drugs: CB1 Receptor Antagonists (Rimonabant)

Rimonabant (Acomplia®) was the first selective cannabinoid CB1 receptor blocker developed for the treatment of obesity.[22][25] The endocannabinoid system, including the CB1 receptor, is known to play a role in regulating appetite and energy balance.[23][26] Discovered and developed by Sanofi-Aventis, Rimonabant is a 1,5-diarylpyrazole derivative.[22] It functions as an inverse agonist of the CB1 receptor, meaning it binds to the receptor and produces the opposite pharmacological response to an agonist.[22][23]

Clinical trials demonstrated that Rimonabant, in conjunction with diet and exercise, led to significant weight loss and improvements in metabolic risk factors.[23] It was approved by the European Commission in June 2006.[22] However, post-marketing surveillance revealed serious psychiatric side effects, including depression and anxiety, due to the blockade of CB1 receptors in the brain.[23][26] These safety concerns ultimately led to its worldwide withdrawal in 2008, and it was never approved in the United States.[22]

Caption: Signaling pathway of CB1 receptor antagonism by Rimonabant.

Substituted Pyrazoles in Agrochemicals

The pyrazole ring is a key structural element in many commercially successful pesticides.[8][18] Pyrazole derivatives have a long history of use in the agrochemical industry as herbicides, insecticides, and fungicides.[16][27]

-

Herbicides: The history of pyrazole-containing herbicides dates back to the 1970s with the discovery of pyrazolynate by Sankyo, which was introduced to the market in 1980.[18] Many pyrazole herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key enzyme in plant pigment biosynthesis.[8][18]

-

Insecticides: Fipronil is one of the most commercially successful insecticides and features a pyrazole core.[28] These types of insecticides, known as fiproles, act by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption.[8]

| Compound | Class | Target/Mode of Action |

| Pyrazolynate | Herbicide | 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor[8][18] |

| Tebufenpyrad | Acaricide/Insecticide | Mitochondrial electron transport inhibitor (Complex I)[16] |

| Fipronil | Insecticide | GABA-gated chloride channel blocker[8] |

| Cyantraniliprole | Insecticide | Ryanodine receptor modulator[16] |

Experimental Protocols

Protocol 1: The Original Knorr Pyrazole Synthesis (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr for the synthesis of 1-phenyl-3-methyl-5-pyrazolone.[9]

Materials:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

Apparatus:

-

Reaction vessel suitable for heating

-

Water bath

-

Apparatus for separating immiscible liquids

-

Crystallization dish

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[9]

-

Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, resulting in the formation of an oily product and water.[9]

-

Separation of Water: The water formed during the initial condensation was separated from the oily product.[9]

-

Cyclization: The oily condensation product was then heated on a water bath for an extended period, which induced cyclization to form the pyrazolone ring.[9]

-

Isolation and Purification: Upon cooling, the product solidified. It was then purified by crystallization.

Protocol 2: A Fundamental Synthesis of Celecoxib

This protocol describes a common and fundamental approach for the synthesis of the Celecoxib core structure, involving the condensation of a substituted hydrazine with a β-diketone.[21][29]

Materials:

-

4-Hydrazinobenzenesulfonamide hydrochloride

-

1,1,1-Trifluoro-4-(4-methylphenyl)-2,4-butanedione

-

Ethanol

Apparatus:

-

Round-bottomed flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: A mixture of 4-hydrazinobenzenesulfonamide hydrochloride and 1,1,1-trifluoro-4-(4-methylphenyl)-2,4-butanedione is suspended in ethanol in a round-bottomed flask.

-

Condensation Reaction: The mixture is heated to reflux and stirred for several hours to facilitate the condensation and cyclization reaction, forming the 1,5-diarylpyrazole ring.

-

Isolation: After the reaction is complete, the mixture is cooled to room temperature. The product, Celecoxib, often precipitates from the solution.

-

Purification: The crude product is collected by filtration, washed with cold ethanol, and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the final product.

Visualizations of Workflows and Pathways

Caption: Reaction pathway of the Knorr Pyrazole Synthesis.

Caption: Experimental workflow for the first synthesis of a pyrazole.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 9. benchchem.com [benchchem.com]

- 10. Knorr Pyrazole Synthesis [drugfuture.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. name-reaction.com [name-reaction.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 20. Celecoxib - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. Rimonabant - Wikipedia [en.wikipedia.org]

- 23. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. lifechemicals.com [lifechemicals.com]

- 29. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to 5-(4-Bromophenyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the heterocyclic compound 5-(4-Bromophenyl)-1-methyl-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Molecular Data

The fundamental molecular and chemical identification data for this compound are summarized in the table below. This information is critical for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| CAS Number | 73387-52-7 |

| IUPAC Name | This compound |

| Canonical SMILES | CN1N=CC=C1C2=CC=C(Br)C=C2 |

| InChI Key | CVCDEENQBMSJCX-UHFFFAOYSA-N |

Experimental Protocols: Synthesis of 1,5-Disubstituted Pyrazoles

General Procedure for the Synthesis of 1,5-Disubstituted Pyrazoles:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl precursor (1 equivalent) dissolved in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add methylhydrazine (1 equivalent) to the solution. The reaction can be catalyzed by the addition of a catalytic amount of acid.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the desired 1,5-disubstituted pyrazole.

The regioselectivity of the reaction, determining the position of the substituents on the pyrazole ring, can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.[1][4]

Potential Biological Activity and Signaling Pathway

Specific biological data or the elucidation of a signaling pathway for this compound has not been found in the reviewed literature. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[5][6] A prominent example is the class of 1,5-diarylpyrazoles, which includes the selective cyclooxygenase-2 (COX-2) inhibitor Celecoxib.[7][8] These compounds exert their anti-inflammatory effects by blocking the synthesis of prostaglandins.

The diagram below illustrates the generalized mechanism of action for pyrazole-based COX inhibitors.

This diagram illustrates that pyrazole compounds can potentially inhibit the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Logical Workflow for Synthesis

The synthesis of this compound can be logically approached through a cyclocondensation reaction, a cornerstone of pyrazole synthesis. The following diagram outlines a plausible synthetic workflow.

This workflow begins with commercially available or readily synthesized starting materials, proceeds through the key cyclocondensation step, followed by purification and analytical verification to yield the final product.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Bromophenyl-pyrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various derivatives, bromophenyl-pyrazoles have emerged as a particularly promising class, exhibiting a wide spectrum of pharmacological activities. The incorporation of a bromophenyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its potency and selectivity for specific biological targets. This technical guide provides a comprehensive overview of the potential therapeutic targets of bromophenyl-pyrazole compounds, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of relevant biological pathways and experimental workflows.

Therapeutic Targets and Quantitative Data

Bromophenyl-pyrazole derivatives have been investigated for their potential in treating a range of diseases, including cancer, inflammation, and neurodegenerative disorders. The following tables summarize the quantitative data for selected bromophenyl-pyrazole compounds against various therapeutic targets.

Anticancer Activity

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| BP-1 | 4-bromophenyl at pyrazole ring | A549 (Lung Carcinoma) | 8.0 | [1] |

| HeLa (Cervical Carcinoma) | 9.8 | [1] | ||

| MCF-7 (Breast Carcinoma) | 5.8 | [1] | ||

| BP-2 | 4-(4-Bromophenyl)-... | K562 (Leukemia) | 0.26 | |

| A549 (Lung Carcinoma) | 0.19 | |||

| BP-3 | 3-(4-Bromophenyl)-... | K562 (Leukemia) | 0.021 | |

| A549 (Lung Carcinoma) | 0.69 | |||

| MCF-7 (Breast Carcinoma) | >10 |

Anti-inflammatory Activity

| Compound ID | Substitution Pattern | Target Enzyme | IC50 (µM) | Reference |

| BP-Thiazolone-1 | (Z)-5-((3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-... | COX-2 | 0.09 - 0.14 | [2] |

| 15-LOX | 1.96 - 3.52 | [2] | ||

| BP-Sulfonamide-1 | 4-(3-(4-Bromophenyl)-... | COX-2 | - |

Neuroprotective Activity

| Compound ID | Substitution Pattern | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |

| BP-Sulfonamide-2 | 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | Acetylcholinesterase (AChE) | 37.7 ± 14.4 | - | [3] |

| BP-Pyrazoline-1 | Thiazolyl-pyrazoline with 4-bromophenyl | Acetylcholinesterase (AChE) | - | - | [3] |

| BP-Pyrazolone-1 | 2-((4-bromophenyl)diazenyl)-... | hCA I | - | - | |

| hCA II | - | - |

Key Signaling Pathways

The therapeutic effects of bromophenyl-pyrazole compounds are mediated through their interaction with various signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Caption: Anticancer mechanism of bromophenyl-pyrazoles.

Caption: Anti-inflammatory mechanism via COX/LOX inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of bromophenyl-pyrazole compounds.

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxic effects of bromophenyl-pyrazole compounds on cancer cell lines.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4][5][6]

-

Compound Treatment: Treat the cells with various concentrations of the bromophenyl-pyrazole compounds and a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used animal model assesses the acute anti-inflammatory activity of test compounds.[7][8]

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol:

-

Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

-

Compound Administration: Administer the bromophenyl-pyrazole compound or vehicle control orally or intraperitoneally.

-

Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[3][9]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[3]

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

In Vitro Enzyme Inhibition Assay: Acetylcholinesterase (AChE)

Ellman's method is a widely used colorimetric assay to determine AChE activity and inhibition.[10][11][12]

Protocol:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB, the bromophenyl-pyrazole inhibitor at various concentrations, and the AChE enzyme solution.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add the substrate (ATCI) to start the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Conclusion and Future Directions

Bromophenyl-pyrazole compounds represent a versatile and promising scaffold for the development of novel therapeutics. Their demonstrated activity against a range of targets implicated in cancer, inflammation, and neurodegenerative diseases highlights their potential. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of bromophenyl-pyrazole derivatives for their respective targets.

-

Mechanism of Action Studies: To further elucidate the downstream effects of target inhibition and identify potential off-target effects.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties of lead compounds and ensure their safety and efficacy in preclinical and clinical studies.

-

Exploration of Novel Targets: To identify new therapeutic opportunities for this promising class of compounds.

By leveraging the information presented in this guide and pursuing these future research directions, the scientific community can continue to unlock the full therapeutic potential of bromophenyl-pyrazole compounds.

References

- 1. srrjournals.com [srrjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

- 6. atcc.org [atcc.org]

- 7. researchgate.net [researchgate.net]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

The Core Structure-Activity Relationship of 1-Methyl-1H-Pyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-1H-pyrazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its unique structural and electronic properties make it a versatile building block in medicinal chemistry, leading to the development of potent and selective agents targeting a wide array of diseases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1-methyl-1H-pyrazole derivatives, focusing on their anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and guide future drug discovery efforts.

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[1][2] The introduction of a methyl group at the N1 position of the pyrazole ring, to form the 1-methyl-1H-pyrazole core, significantly influences the physicochemical properties and biological activity of the resulting derivatives. This modification can enhance metabolic stability, modulate solubility, and provide a crucial anchor for interaction with biological targets.[3] Consequently, 1-methyl-1H-pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4][5][6]

This guide will delve into the critical aspects of the SAR of 1-methyl-1H-pyrazole derivatives, presenting quantitative data in a structured format, detailing key experimental methodologies, and providing visual representations of complex biological and experimental processes.

Synthetic Strategies

The synthesis of 1-methyl-1H-pyrazole derivatives is typically achieved through cyclocondensation reactions. A common and versatile method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with methylhydrazine. The choice of substituents on the dicarbonyl precursor allows for the introduction of diverse functionalities at positions 3, 4, and 5 of the pyrazole ring.

A general synthetic workflow for the preparation of 1-methyl-1H-pyrazole-5-carboxamide derivatives is depicted below.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-methyl-1H-pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring. The following sections summarize the SAR for different therapeutic areas based on available quantitative data.

Anticancer and Kinase Inhibitory Activity

1-Methyl-1H-pyrazole derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

Table 1: Anticancer and Kinase Inhibitory Activity of 1-Methyl-1H-Pyrazole Derivatives

| Compound ID | R3 | R4 | R5 | Target/Cell Line | IC50/GI50 (µM) |

| A1 | Phenyl | H | -CONH-Ar | LNCaP | 7.73 |

| A2 | Phenyl | H | -CONH-Ar' | PC-3 | 7.07 |

| B1 | -CH3 | -NO2 | Aryl | HCT116 | 0.39 |

| B2 | -CH3 | -NO2 | Aryl | MCF7 | 0.46 |

| B3 | -CH3 | -NO2 | Aryl | Aurora A kinase | 0.16 |

| C1 | Aryl | H | -CH2-NH-Aryl | JAK1 | <0.02 |

| C2 | Aryl | H | -CH2-NH-Aryl' | JAK2 | <0.02 |

| C3 | Aryl | H | -CH2-NH-Aryl'' | JAK3 | <0.02 |

Data compiled from multiple sources. Ar, Ar', Aryl, Aryl', and Aryl'' represent various substituted aromatic or heteroaromatic moieties.

SAR Insights:

-

Position 5: The presence of a carboxamide moiety at the C5 position is a common feature in many anticancer 1-methyl-1H-pyrazole derivatives. The nature of the substituent on the amide nitrogen is critical for potency and selectivity.

-

Position 3: Substitution at the C3 position with aryl or heteroaryl groups often contributes to potent kinase inhibitory activity.

-

Position 4: Introduction of a nitro group at the C4 position has been shown to enhance activity against certain cancer cell lines and kinases.[7]

-

Kinase Inhibition: Many 1-methyl-1H-pyrazole derivatives exert their anticancer effects by targeting key kinases in signaling pathways such as the Janus kinase (JAK) family.[3]

In prostate cancer, the androgen receptor (AR) signaling pathway is a critical driver of tumor growth and progression. Some 1-methyl-1H-pyrazole derivatives have been shown to inhibit this pathway.

The MAPK/ERK pathway is another crucial signaling cascade often dysregulated in cancer. Kinase inhibitors based on the 1-methyl-1H-pyrazole scaffold can target components of this pathway.

Antimicrobial Activity

Derivatives of 1-methyl-1H-pyrazole have also been investigated for their antimicrobial properties against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of 1-Methyl-1H-Pyrazole Derivatives

| Compound ID | R3 | R4 | R5 | Organism | MIC (µg/mL) |

| D1 | Aryl | H | -CSNH-Ar | E. coli | 32 |

| D2 | Aryl | H | -CSNH-Ar' | S. aureus | 16 |

| E1 | -CH3 | H | -CONH-thiourea | E. coli | - |

| F1 | Aryl | H | Triazole | E. coli | - |

Data compiled from multiple sources. Ar and Ar' represent various substituted aromatic moieties. '-' indicates data not available in a quantitative format but reported as active.

SAR Insights:

-

Thiourea and Carbothioamide Moieties: The incorporation of thiourea or carbothioamide functionalities, often at the C5 position, appears to be a favorable structural feature for antimicrobial activity.[4]

-

Triazole Conjugates: Hybrid molecules containing a 1,2,3-triazole ring linked to the 1-methyl-1H-pyrazole core have shown promising antimicrobial effects.

Anti-inflammatory Activity

The 1-methyl-1H-pyrazole scaffold is present in some compounds with anti-inflammatory properties, often acting through the inhibition of enzymes like cyclooxygenase (COX).

Table 3: Anti-inflammatory Activity of 1-Methyl-1H-Pyrazole Derivatives

| Compound ID | R3 | R4 | R5 | Target | % Inhibition / IC50 (µM) |

| G1 | Aryl | H | Aryl | COX-2 | - |

| H1 | Aryl | -CH3 | Aryl | COX-2 | - |

Data compiled from multiple sources. '-' indicates data not available in a quantitative format but reported as active.

SAR Insights:

-

Aryl Substituents: The presence of aryl groups at positions 3 and 5 is a common feature in many pyrazole-based anti-inflammatory agents.

-

Methyl Group at C4: The introduction of a methyl group at the C4 position has been noted to potentially enhance gastroprotective effects in some anti-inflammatory pyrazole derivatives.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and advancement of SAR studies. The following sections provide representative methodologies for the synthesis and biological evaluation of 1-methyl-1H-pyrazole derivatives.

General Synthetic Procedure for 1-Methyl-1H-pyrazole-5-carboxamides

A representative workflow for the synthesis and evaluation of 1-methyl-1H-pyrazole derivatives is outlined below.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

To a solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol, methylhydrazine (1.1 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrazole ester.

Step 2: Hydrolysis to 1-Methyl-1H-pyrazole-5-carboxylic Acid

The ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and 1M aqueous sodium hydroxide solution. The mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the ethanol is removed in vacuo, and the aqueous solution is acidified with 1M hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Step 3: Amide Coupling to Yield 1-Methyl-1H-pyrazole-5-carboxamides

To a solution of 1-methyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), oxalyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF) are added at 0 °C. The mixture is stirred at room temperature for 1-2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting acid chloride is redissolved in anhydrous DCM and added dropwise to a solution of the desired amine (1.2 equivalents) and triethylamine (2 equivalents) in DCM at 0 °C. The reaction is stirred at room temperature for 12-16 hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Screening (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., LNCaP, PC-3, HCT116, MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium. The cells are treated with various concentrations of the compounds for 48-72 hours.

-

MTT Assay: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the GI50 (concentration that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Kinase Inhibition Assay

-

Reagents: Recombinant kinase, appropriate substrate, ATP, and a suitable buffer system are required.

-

Assay Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound at various concentrations in a 96- or 384-well plate.

-

Incubation: The reaction is allowed to proceed at 30 °C for a specified time (e.g., 60 minutes).

-

Detection: The amount of product formed (phosphorylated substrate) is quantified using a suitable detection method, such as a radiometric assay (measuring the incorporation of 32P-ATP) or a luminescence-based assay (e.g., ADP-Glo).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 (concentration that inhibits kinase activity by 50%) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth medium.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37 °C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 1-methyl-1H-pyrazole scaffold continues to be a highly valuable framework in the pursuit of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective inhibitors for a range of biological targets. The anticancer and kinase inhibitory activities of these derivatives are particularly noteworthy, with several compounds demonstrating low micromolar to nanomolar potency.

Future research in this area should focus on:

-

Exploring a wider range of substituents at all positions of the pyrazole ring to further refine the SAR and improve activity and selectivity.

-

Utilizing computational modeling and structure-based drug design to guide the synthesis of more targeted and potent derivatives.

-

Investigating novel biological targets for 1-methyl-1H-pyrazole derivatives beyond the scope of this guide.

-

Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics.

By leveraging the knowledge presented in this technical guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of 1-methyl-1H-pyrazole-based therapeutics to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]